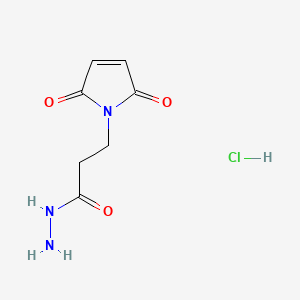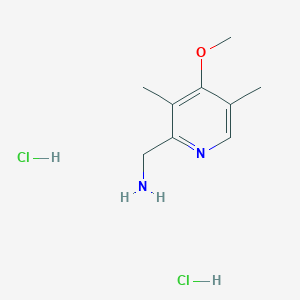![molecular formula C16H24N2O B1418504 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one CAS No. 1214106-64-5](/img/structure/B1418504.png)
3-[(4-Phenylbutan-2-yl)amino]azepan-2-one
Descripción general
Descripción
“3-[(4-Phenylbutan-2-yl)amino]azepan-2-one” is a chemical compound with the molecular formula C16H24N2O . It has a molecular weight of 260.37 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Phenylbutan-2-yl)amino]azepan-2-one” consists of a seven-membered azepanone ring with an amine group attached to the third carbon and a phenylbutan-2-yl group attached to the nitrogen .Aplicaciones Científicas De Investigación
Tetrazole-Containing Derivatives
Research on molecules related to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one, such as 4-amino-3-phenylbutanoic acid, has led to the preparation of tetrazole-containing derivatives. These derivatives were developed through reactions that replaced terminal amino groups with tetrazol-1-yl fragments, yielding compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova, & Ostrovskii, 2008).
Azepane Isomers Analysis
Azepane isomers, structurally similar to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one, have been analyzed in various studies. For instance, the benzoylindole and azepane isomer of AM-2233 were identified and quantified using techniques like liquid chromatography and mass spectrometry (Nakajima et al., 2012).
PKB Inhibitors
Novel azepane derivatives have been evaluated as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives, including various azepane-related structures, were found to have significant inhibitory activity and plasma stability, indicating potential therapeutic applications (Breitenlechner et al., 2004).
Synthesis of Benzo[b]azepin-3-ones
A phosphine-catalyzed methodology has been reported for the synthesis of benzo[b]azepin-3-ones, which are structurally related to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one. This method is significant for the construction of these compounds, which function as angiotensin-converting enzyme inhibitors (Zhang, Cai, Hong, & Kwon, 2019).
Schiff Base Ligands
Research into Schiff base ligands derived from 1,2-diaminopropane and 1-phenylbutane-1,3-dione has led to the development of nickel(II) and copper(II) complexes. These complexes have potential applications in various chemical processes (Bhowmik, Drew, & Chattopadhyay, 2011).
Propiedades
IUPAC Name |
3-(4-phenylbutan-2-ylamino)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(10-11-14-7-3-2-4-8-14)18-15-9-5-6-12-17-16(15)19/h2-4,7-8,13,15,18H,5-6,9-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOZBIQLKIEQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenylbutan-2-yl)amino]azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





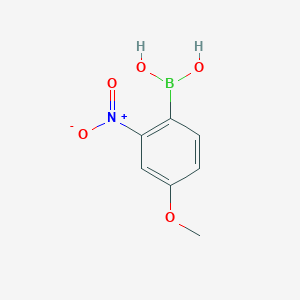
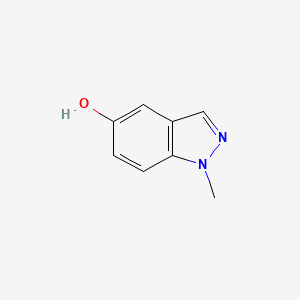
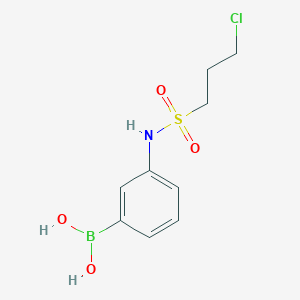
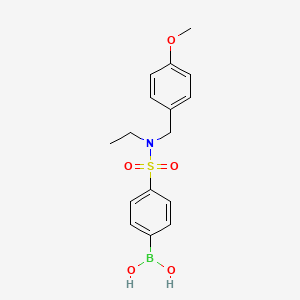

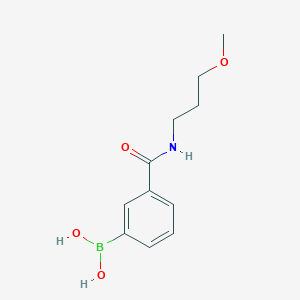
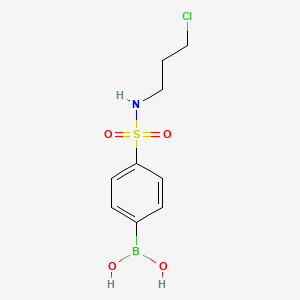
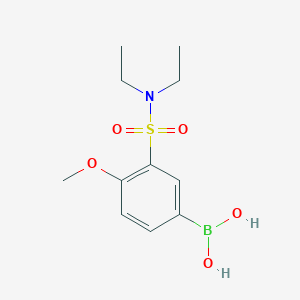

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
